molecular formula C19H19BrN2O2 B5160494 ethyl 2-(6-bromo-2-methyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetate

ethyl 2-(6-bromo-2-methyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetate

Cat. No.: B5160494
M. Wt: 387.3 g/mol
InChI Key: WOQZROCEBJQFCD-UHFFFAOYSA-N
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Description

Ethyl 2-(6-bromo-2-methyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetate is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a bromo group, a methyl group, and a phenyl group attached to the quinazoline core, along with an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-bromo-2-methyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate aniline derivatives with formamide or formic acid.

    Alkylation: The methyl group is introduced via alkylation reactions using methyl iodide or similar reagents.

    Esterification: The final step involves the esterification of the quinazoline derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-bromo-2-methyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-(6-bromo-2-methyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-(6-bromo-2-methyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-bromophenyl)acetate: Similar in structure but lacks the quinazoline core.

    6-Bromo-2-methyl-4-phenylquinazoline: Lacks the ethyl acetate moiety.

    2-Methyl-4-phenylquinazoline: Lacks both the bromo group and the ethyl acetate moiety.

Uniqueness

Ethyl 2-(6-bromo-2-methyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetate is unique due to its specific combination of functional groups and the quinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 2-(6-bromo-2-methyl-4-phenyl-3,4-dihydroquinazolin-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a dihydroquinazoline core with a bromine substituent and a phenyl group. Its molecular formula is C14H14BrN2O2C_{14}H_{14}BrN_2O_2 with a molecular weight of approximately 320.18 g/mol. The structural formula can be represented as follows:

Ethyl 2 6 bromo 2 methyl 4 phenyl 3 4 dihydroquinazolin 3 yl acetate\text{Ethyl 2 6 bromo 2 methyl 4 phenyl 3 4 dihydroquinazolin 3 yl acetate}

Anticancer Activity

Mechanism of Action
Studies have demonstrated that compounds with similar structures exhibit significant anticancer activity by inducing apoptosis in various cancer cell lines. For instance, the related compound 6-bromo-2-methylquinazolinone has shown efficacy against HepG2 (hepatoma), MDA-MB-468 (breast cancer), and HCT-116 (colorectal cancer) cell lines through mechanisms that include cell cycle arrest and apoptosis induction .

Case Studies

  • HepG2 Cell Line : In vitro studies indicated that treatment with compounds similar to this compound resulted in significant cell death at concentrations ranging from 2.5 to 20 µM. The morphological changes observed included cell shrinkage and rounding, indicative of apoptotic processes .
  • MDA-MB-468 Cell Line : The compound was also evaluated for its effects on breast cancer cells, showing promising results in reducing cell viability when compared to control treatments .

Antimicrobial Activity

The quinazoline derivatives have been investigated for their antimicrobial properties against various pathogens. The mechanism often involves inhibition of specific bacterial enzymes or interference with cellular processes.

In Vitro Studies
Research has shown that related compounds possess moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship studies suggest that the presence of electron-withdrawing groups enhances antibacterial potency .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial in optimizing the biological activity of quinazoline derivatives. Key findings include:

  • Substitution Effects : The introduction of bromine at the 6-position significantly enhances the biological activity compared to unsubstituted analogs.
  • Phenyl Group Influence : The presence of a phenyl group at the 4-position contributes to improved binding affinity to biological targets, which is essential for both anticancer and antimicrobial activities.

Summary of Biological Activities

Activity TypeTarget OrganismsIC50 Values (µM)Mechanism
AnticancerHepG2, MDA-MB-468, HCT-1162.5 - 20Apoptosis induction
AntimicrobialStaphylococcus aureus, E. coliModerateEnzyme inhibition

Properties

IUPAC Name

ethyl 2-(6-bromo-2-methyl-4-phenyl-4H-quinazolin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2/c1-3-24-18(23)12-22-13(2)21-17-10-9-15(20)11-16(17)19(22)14-7-5-4-6-8-14/h4-11,19H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQZROCEBJQFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)N=C1C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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